Octaethylene glycol monohexadecyl ether Octaethylene glycol monohexadecyl ether
Brand Name: Vulcanchem
CAS No.: 5698-39-5
VCID: VC3918078
InChI: InChI=1S/C32H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-34-19-21-36-23-25-38-27-29-40-31-32-41-30-28-39-26-24-37-22-20-35-18-16-33/h33H,2-32H2,1H3
SMILES: CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C32H66O9
Molecular Weight: 594.9 g/mol

Octaethylene glycol monohexadecyl ether

CAS No.: 5698-39-5

Cat. No.: VC3918078

Molecular Formula: C32H66O9

Molecular Weight: 594.9 g/mol

* For research use only. Not for human or veterinary use.

Octaethylene glycol monohexadecyl ether - 5698-39-5

Specification

CAS No. 5698-39-5
Molecular Formula C32H66O9
Molecular Weight 594.9 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C32H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-34-19-21-36-23-25-38-27-29-40-31-32-41-30-28-39-26-24-37-22-20-35-18-16-33/h33H,2-32H2,1H3
Standard InChI Key YAMTWWUZRPSEMV-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO
Canonical SMILES CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Introduction

Chemical Structure and Nomenclature

Octaethylene glycol monohexadecyl ether, systematically named 2-[2-(hexadecoxy)ethoxy]ethoxy-ethanol, consists of a 16-carbon alkyl chain linked to a polar head group of eight ethylene oxide units. The molecular formula is C₃₂H₆₆O₉, with a molecular weight of 618.86 g/mol. Its structure enables dual affinity: the hexadecyl chain interacts with hydrophobic domains, while the ethylene oxide units engage in hydrogen bonding with aqueous environments. This amphiphilicity underpins its surfactant behavior, with a hydrophilic-lipophilic balance (HLB) value typically between 12–14, ideal for emulsification and solubilization tasks .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via ethoxylation, where hexadecanol (C₁₆H₃₃OH) reacts with ethylene oxide under alkaline catalysis (e.g., potassium hydroxide):

C16H33OH+8 CH2CH2OBaseC16H33(OCH2CH2)8OH\text{C}_{16}\text{H}_{33}\text{OH} + 8 \text{ CH}_2\text{CH}_2\text{O} \xrightarrow{\text{Base}} \text{C}_{16}\text{H}_{33}(\text{OCH}_2\text{CH}_2)_8\text{OH}

Reaction conditions include temperatures of 120–180°C and pressures of 3–5 bar to ensure controlled polymerization. The degree of ethoxylation is critical; excess ethylene oxide leads to polydisperse mixtures, while insufficient ethoxylation reduces water solubility .

Industrial Scaling

Large-scale production employs continuous stirred-tank reactors (CSTRs) with automated feed systems for hexadecanol and ethylene oxide. Post-synthesis purification involves molecular distillation to isolate the desired octaethylene glycol adduct, achieving >95% purity. Challenges include minimizing byproducts such as polyethylene glycols and ensuring batch-to-batch consistency.

Physicochemical Properties

Surface Activity

The compound reduces water’s surface tension to ~30 mN/m at critical micelle concentration (CMC), which ranges between 0.01–0.1 mM depending on temperature and ionic strength . Micelles formed above the CMC have aggregation numbers of 50–100, with hydrodynamic diameters of 5–10 nm.

Table 1: Key Physicochemical Properties

PropertyValue/Range
Molecular Weight618.86 g/mol
CMC (25°C)0.05 mM
HLB13.5
Cloud Point70–75°C
Log P (Octanol-Water)4.2

Thermal and Solubility Behavior

  • Solubility: Miscible in water, ethanol, and chloroform; insoluble in hydrocarbons.

  • Thermal Stability: Decomposes above 250°C, with ethylene oxide chains undergoing oxidative cleavage.

  • Cloud Point: The solution becomes turbid at 70–75°C due to dehydration of the polyoxyethylene chain.

Surfactant Properties and Micelle Formation

Micellar Dynamics

Above the CMC, the compound self-assembles into spherical micelles with a hydrophobic core and hydrophilic shell. Small-angle neutron scattering (SANS) studies reveal that increasing temperature reduces micelle size, while added salts (e.g., NaCl) enhance aggregation via the “salting-out” effect .

Mixed Micelle Systems

In combination with ionic surfactants like sodium dodecyl sulfate (SDS), octaethylene glycol monohexadecyl ether forms mixed micelles with altered CMC and morphology. For example, a 1:1 molar ratio with SDS lowers the CMC to 0.02 mM, enhancing solubilization capacity for hydrophobic dyes .

Applications in Scientific Research

Membrane Protein Solubilization

The surfactant’s mild denaturing effect makes it ideal for extracting integral membrane proteins while preserving native conformations. For instance, it solubilizes G-protein-coupled receptors (GPCRs) with >80% recovery, outperforming harsher detergents like Triton X-100 .

Drug Delivery Systems

Encapsulating hydrophobic drugs (e.g., paclitaxel) in micelles improves bioavailability. Pharmacokinetic studies in rats show a 2.5-fold increase in plasma concentration compared to free drug administration, with sustained release over 24 hours .

Nanotechnology and Materials Science

The compound templates mesoporous materials, such as silica and platinum nanostructures. In one application, it directed the synthesis of mesoporous platinum microelectrodes with a surface area of 120 m²/g, enhancing electrochemical sensor sensitivity .

Pharmacokinetics and Toxicology

Absorption and Metabolism

  • Absorption: Dermal and oral routes show moderate bioavailability (20–30%), with rapid distribution to lipid-rich tissues.

  • Metabolism: Hepatic cytochrome P450 enzymes oxidize the alkyl chain, producing carboxylic acids excreted renally.

Toxicity Profile

  • Acute Toxicity: LD₅₀ (rat, oral) > 2,000 mg/kg, classifying it as low toxicity.

  • Chronic Exposure: Prolonged contact may cause mild skin irritation or neuropathic effects at high doses.

Comparison with Related Surfactants

Table 2: Surfactant Comparison

PropertyC₁₆E₈C₁₂E₈Triton X-100
CMC (mM)0.050.120.2
HLB13.514.213.5
Protein StabilityHighModerateLow
BiodegradabilityModerateHighLow

C₁₆E₈’s longer alkyl chain enhances membrane interactions compared to C₁₂E₈, while its biodegradability surpasses Triton X-100 due to the absence of aromatic rings.

Recent Research Findings

Temperature-Responsive Drug Delivery

A 2024 study demonstrated that C₁₆E₈ micelles loaded with doxorubicin release 90% of their payload at 42°C (mild hyperthermia), enabling targeted cancer therapy .

Hybrid Nanocomposites

Incorporating C₁₆E₈ into graphene oxide-polymer composites improved dispersion stability, yielding materials with 150% higher tensile strength than untreated controls .

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